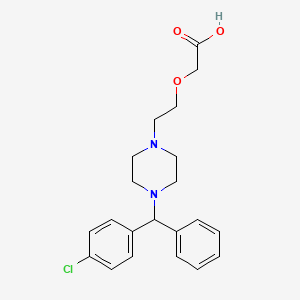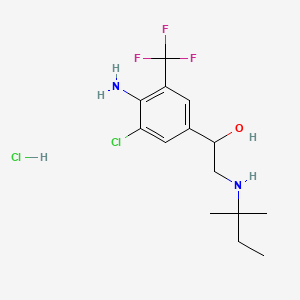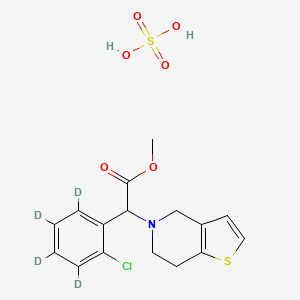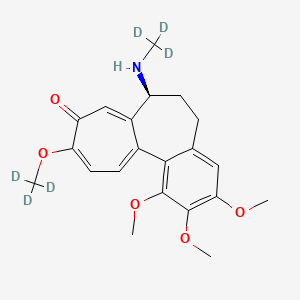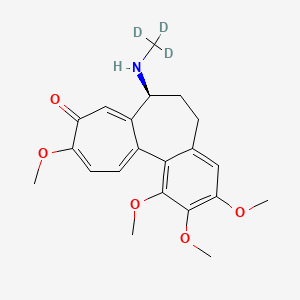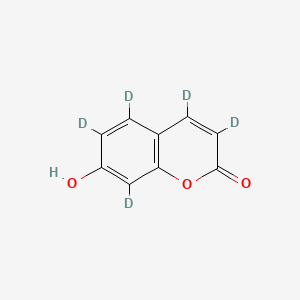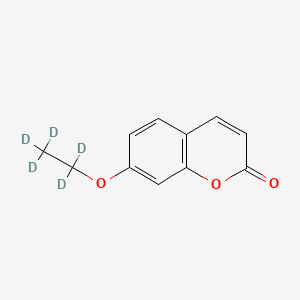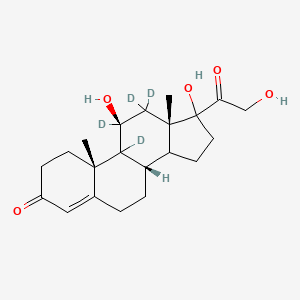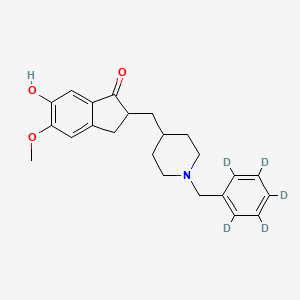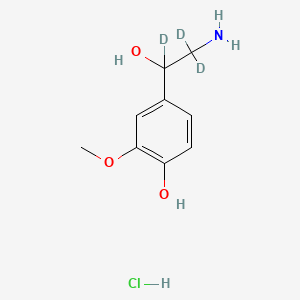
17-Desacetyl Norgestimate-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Desacetyl Norgestimate-d6 is a deuterated analog of 17-Desacetyl Norgestimate, which is a metabolite of Norgestimate. Norgestimate is a synthetic progestational hormone used in hormonal contraceptives. The deuterated form, this compound, is often used as an internal standard in analytical chemistry, particularly in mass spectrometry, due to its stability and distinguishable mass.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17-Desacetyl Norgestimate-d6 involves the deuteration of 17-Desacetyl Norgestimate
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as solid-phase extraction and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are employed to purify and quantify the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 17-Desacetyl Norgestimate-d6 undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized metabolites.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
17-Desacetyl Norgestimate-d6 is widely used in scientific research, particularly in:
Analytical Chemistry: As an internal standard in mass spectrometry for the quantification of 17-Desacetyl Norgestimate in biological samples
Pharmacokinetics: Studying the metabolism and pharmacokinetics of Norgestimate in clinical trials.
Biological Research: Investigating the biological effects and mechanisms of action of progestational hormones.
Medical Research: Developing and testing new hormonal contraceptives and treatments for hormone-related conditions.
Mécanisme D'action
The mechanism of action of 17-Desacetyl Norgestimate-d6 is similar to that of Norgestimate. As a progestational hormone, it decreases the frequency of gonadotropin-releasing hormone pulses from the hypothalamus, leading to a reduction in follicle-stimulating hormone and luteinizing hormone levels. This action prevents ovulation and regulates menstrual cycles .
Comparaison Avec Des Composés Similaires
Norgestimate: The parent compound, used in hormonal contraceptives.
Levonorgestrel: Another synthetic progestin used in contraceptives.
Desogestrel: A progestin used in combination oral contraceptives.
Uniqueness: 17-Desacetyl Norgestimate-d6 is unique due to its deuterated nature, which provides enhanced stability and distinguishable mass in analytical applications. This makes it particularly valuable as an internal standard in mass spectrometry, ensuring accurate and precise quantification of related compounds .
Propriétés
Numéro CAS |
1263184-13-9 |
|---|---|
Formule moléculaire |
C21H23NO2D6 |
Poids moléculaire |
333.51 |
Apparence |
Off-White Solid |
melting_point |
182-186 ˚C |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
53016-31-2 (unlabelled) |
Synonymes |
(17α)-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one-d6 Oxime; 17-Deacetylnorgestimate-d6; 18-Methylnorethindrone-d6 Oxime; BRN 4202099-d6; D-Norgestrel-d6 3-Oxime; Levonorgestrel-d6 3-Oxime; RWJ 10553-d6; Norelgestromin-d6 |
Étiquette |
Norgestimate Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



